molecular formula C11H13ClFNO2 B2429447 2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide CAS No. 2411306-91-5

2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide

Cat. No.: B2429447
CAS No.: 2411306-91-5
M. Wt: 245.68
InChI Key: VBHRCHDITRAVNX-UHFFFAOYSA-N
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Description

2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide is an organic compound with a complex structure that includes chloro, fluoro, and methoxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoro-3-(methoxymethyl)benzylamine with chloroacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-Chloro-4-fluoro-3-methylbenzonitrile
  • 2-Chloro-4-fluoro-N-(3-isoxazolyl)benzamide

Uniqueness

2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions compared to similar compounds. This structural feature may impart distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2/c1-16-7-9-4-8(2-3-10(9)13)6-14-11(15)5-12/h2-4H,5-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHRCHDITRAVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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